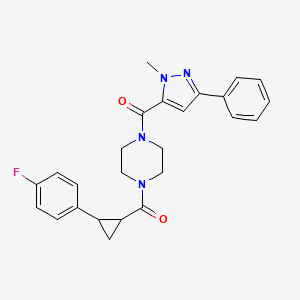

(1-metil-3-fenil-1H-pirazol-5-il)(4-(2-(4-fluorofenil)ciclopropanocarbonil)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H25FN4O2 and its molecular weight is 432.499. The purity is usually 95%.

BenchChem offers high-quality (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial como andamiaje farmacoforo

El núcleo de indol sirve como un andamiaje farmacoforo crucial en el descubrimiento de fármacos. Su presencia en varias moléculas de fármacos sintéticos ha inspirado a los investigadores a explorar nuevos derivados. El andamiaje de indol se encuentra en compuestos importantes como la dietilamida del ácido lisérgico (LSD), la estricnina y los alcaloides de las plantas . Al modificar la estructura del indol, los científicos pueden crear compuestos diversos con amplias actividades biológicas.

Otras actividades biológicas

Más allá de los efectos antivirales, los derivados del indol exhiben una amplia gama de actividades biológicas:

En resumen, el compuesto promete en varias áreas terapéuticas, y su parte de indol proporciona una plataforma versátil para el desarrollo de fármacos. Los investigadores continúan explorando sus posibles aplicaciones, lo que lo convierte en un tema emocionante en la química medicinal. 🌟

Para obtener información más detallada, puede consultar los artículos de investigación originales , , y . Una breve revisión del potencial biológico de los derivados del indolXue et al.: Cihan-Üstündag et al.

Actividad Biológica

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25FN2O3, with a molecular weight of 444.5 g/mol. Its structure features a piperazine ring, a cyclopropanecarbonyl moiety, and a pyrazole fragment, which contribute to its biological properties. The presence of the fluorophenyl group is particularly noteworthy as it can enhance the compound's binding affinity to various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow for potential modulation of key signaling pathways involved in various diseases. For instance:

- Inhibition of Enzymatic Activity : The pyrazole moiety is known to participate in enzyme inhibition, particularly in pathways related to inflammation and cancer.

- Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant and anti-inflammatory activities. For example, molecular docking simulations have shown that similar compounds can effectively inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production, which are critical in inflammatory responses .

Anticancer Activity

Preliminary data suggest that compounds with similar structural frameworks possess anticancer properties. They may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation . The mechanism often involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

- Study on Pyrazole Derivatives : Research conducted on various pyrazole derivatives demonstrated their effectiveness against cancer cell lines, showing IC50 values in the low micromolar range. These compounds were found to inhibit cell migration and invasion, indicating their potential as therapeutic agents .

- Molecular Docking Studies : A series of docking studies revealed that similar compounds could effectively bind to targets involved in inflammation and cancer progression, supporting their role as dual-action agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications that influence its efficacy:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Fluorophenyl Group | Presence/absence | Enhances binding affinity |

| Piperazine Ring | Substituents on nitrogen | Alters receptor selectivity |

| Cyclopropanecarbonyl Moiety | Variations in carbon chain length | Modulates lipophilicity and metabolic stability |

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O2/c1-28-23(16-22(27-28)18-5-3-2-4-6-18)25(32)30-13-11-29(12-14-30)24(31)21-15-20(21)17-7-9-19(26)10-8-17/h2-10,16,20-21H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADQFVJCBTJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.